N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)benzamide
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Overview
Description
N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)benzamide is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound features a quinoline core structure, which is fused with a benzamide group. The quinoline moiety is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry, particularly in the development of antimalarial, antibacterial, and anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)benzamide typically involves the condensation of 2-aminobenzamide with an appropriate ketone or aldehyde under acidic or basic conditions. One common method includes the use of acetic acid as a catalyst, which facilitates the cyclization process to form the quinoline ring. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antimalarial properties. It has shown promise in preclinical studies as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dione: Shares the quinoline core structure but differs in the functional groups attached.
Dihydroquinoxalin-2-ones: Similar bicyclic structure with different substituents and biological activities.
Indole derivatives: Structurally related heterocycles with diverse pharmacological properties.
Uniqueness
N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)benzamide is unique due to its specific combination of the quinoline core and benzamide group, which imparts distinct chemical and biological properties
Properties
CAS No. |
6635-80-9 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)benzamide |
InChI |
InChI=1S/C16H14N2O2/c19-15(11-6-2-1-3-7-11)18-14-10-12-8-4-5-9-13(12)17-16(14)20/h1-9,14H,10H2,(H,17,20)(H,18,19) |
InChI Key |
PQNLJSBBBPZZSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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